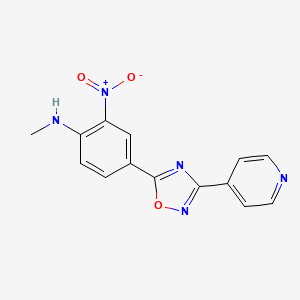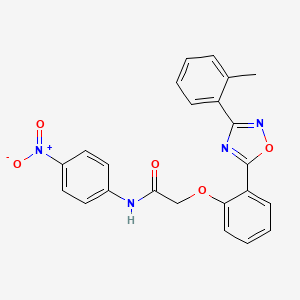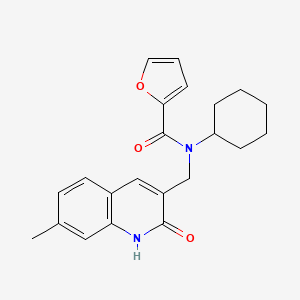![molecular formula C22H22N4O B7691989 4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a multi-substituted pyrazolecarboxamide . It is a member of pyrazoles and a monocarboxylic acid amide .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine scaffolds, which are similar to the structure of the compound , has been reported . The synthesis involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
The molecular structure of “this compound” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]quinolines, which are similar to the structure of the compound , have been studied . In one of the reactions, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes likePDE5A1 . These enzymes play a crucial role in various biochemical processes, including signal transduction.
Mode of Action
Analogues of similar compounds have been found to inhibit thehydrolysing activity of cGMP by PDE5A1 , thereby inhibiting cellular cGMP efflux . This interaction with its targets can lead to changes in cellular signaling pathways.
Biochemical Pathways
The inhibition ofcGMP hydrolysis can affect various pathways that rely on cGMP as a second messenger, leading to downstream effects on cellular function .
Propriétés
IUPAC Name |
4-methyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-11-26-21-18(13-17-12-15(3)7-10-19(17)23-21)20(25-26)24-22(27)16-8-5-14(2)6-9-16/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPNIKJPTMJTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
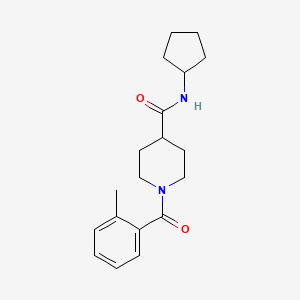
![3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B7691913.png)
![Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate](/img/structure/B7691914.png)
![N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7691922.png)
![2-ethoxy-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B7691923.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
![N-(2-ethoxyphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7691934.png)
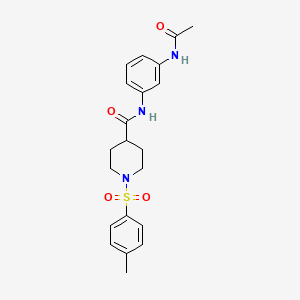
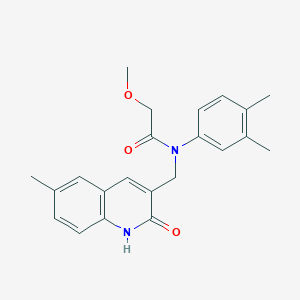
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclohexylacetamide](/img/structure/B7691985.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B7691992.png)
